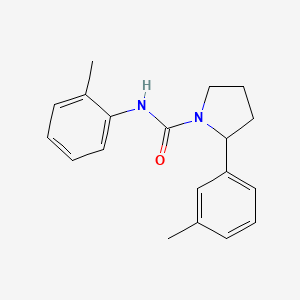
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has been used as a research chemical for its potential analgesic properties, but it is not approved for human consumption due to its high potency and potential for abuse. In
Wirkmechanismus
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a μ-opioid receptor agonist, which means it binds to and activates this receptor. This activation leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. It also leads to the activation of the reward pathway, which can result in feelings of euphoria and addiction.
Biochemical and physiological effects:
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to have a high potential for abuse and dependence. N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been associated with several deaths, likely due to its high potency and the potential for respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed. However, its potential for abuse and dependence makes it difficult to use in human studies. Additionally, its high potency and potential for respiratory depression make it a dangerous compound to work with.
Zukünftige Richtungen
Future research on N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide could focus on developing safer analogs with lower abuse potential and fewer side effects. It could also explore its potential use in treating opioid addiction and withdrawal symptoms. Further studies could also investigate its mechanism of action and potential interactions with other drugs.
Synthesemethoden
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with 2-methylphenylacetonitrile and 3-methylbenzaldehyde. The first step involves the reaction of 2-methylphenylacetonitrile with methylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 3-methylbenzaldehyde in the presence of a Lewis acid catalyst to form the final product, N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used as a research chemical for its potential analgesic properties. It has shown to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-5-9-16(13-14)18-11-6-12-21(18)19(22)20-17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKWWJMWBZHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)

![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)

![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)